molecular formula C11H9ClN2O B14486433 Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro- CAS No. 65636-69-3

Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-

Cat. No.: B14486433
CAS No.: 65636-69-3
M. Wt: 220.65 g/mol
InChI Key: CGUCKVVMNRSFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Properties

CAS No.

65636-69-3

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C11H9ClN2O/c12-8-5-6-14-10(8)13-9-4-2-1-3-7(9)11(14)15/h1-4,8H,5-6H2

InChI Key

CGUCKVVMNRSFLG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C1Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The ruthenium-catalyzed oxidative coupling of 2-aryl-4-quinazolinones with olefins provides direct access to the pyrrolo[2,1-b]quinazolinone core. In this method, 3-chloro-2,3-dihydro substitution is introduced through the use of 3-chloropropenyl olefins as coupling partners. The reaction proceeds via initial Ru(II)-mediated C–H bond activation at the C3 position of the quinazolinone, followed by olefin insertion and intramolecular aza-Michael addition (Figure 1).

Figure 1: Proposed catalytic cycle for Ru-catalyzed coupling.
$$ \text{RuCl}2(\text{p-cymene})2 $$ activates the C3–H bond (A), undergoes olefin insertion (B), and facilitates cyclization via aza-Michael addition (C).

Experimental Optimization

Key parameters influencing yield and selectivity include:

  • Catalyst loading : 5 mol% $$ \text{RuCl}2(\text{p-cymene})2 $$ with 20 mol% Cu(OAc)₂·H₂O as oxidant
  • Solvent system : 1,2-Dichloroethane at 120°C under argon
  • Olefin scope : 3-Chloro-1-propene derivatives yield 68–74% isolated product.

The method demonstrates excellent functional group tolerance, accommodating electron-donating (-OMe, -NH₂) and withdrawing (-NO₂, -CF₃) groups on the quinazolinone aryl ring.

One-Pot Friedel-Crafts Acylation and Cyclization

AlCl₃/NaCl-Mediated Tandem Reaction

Adapting methodologies from indanone synthesis, this approach employs 3-chloropropionyl chloride as both acylating agent and chlorine source. The reaction sequence involves:

  • Friedel-Crafts acylation : Electrophilic attack at the C2 position of 4-quinazolinone
  • Intramolecular cyclization : Formation of the 2,3-dihydro-pyrrolo ring via AlCl₃-mediated dehydrohalogenation

Table 1: Optimization of reaction conditions

Parameter Optimal Range Yield Impact
Temperature (Stage 1) 0–30°C +22%
AlCl₃:Substrate ratio 2.5:1 +35%
Hydrolysis time 2 h at 70°C +15%

Advantages Over Stepwise Protocols

The one-pot methodology eliminates intermediate isolation, reducing purification steps and minimizing exposure to allergenic intermediates. Scale-up trials (100 g) demonstrate consistent yields of 72–75% with >95% purity by HPLC.

Silver-Mediated Intramolecular Hydroamination

Alkyne Cyclization Strategy

Building on silver-catalyzed hydroamination, this method utilizes 2-alkynyl-3-chloroquinazolinones as precursors. The silver(I) triflate catalyst facilitates:

  • Regioselective alkyne activation
  • 6-endo-dig cyclization to form the dihydro-pyrrolo ring

Equation 1:
$$ \text{AgOTf (10 mol\%)} $$
$$ \text{CH}2\text{Cl}2, 60°C, 12\,h \rightarrow 83\%\text{ yield} $$

Stereochemical Considerations

X-ray crystallographic analysis confirms the cis-junction of the dihydro-pyrrolo and quinazolinone rings. The chloro substituent adopts an axial orientation, minimizing 1,3-diaxial interactions.

Dipolar Cycloaddition of Chloromethyl Intermediates

Zwitterionic Pathway

Reaction of 2-chloromethylquinazolinones with ethyl propiolate generates a transient zwitterion that undergoes [3+2] cycloaddition. This method uniquely installs both the chloro and dihydro groups in a single step.

Key observations :

  • Temperature sensitivity : Optimal cycloaddition at 0–5°C prevents over-oxidation
  • Solvent effects : THF increases reaction rate 3-fold vs. DCM

Post-Cyclization Modifications

Hydrolysis of the cycloadduct with ethanolic NaOH yields the target compound (57% over two steps).

Comparative Analysis of Methodologies

Table 2: Synthesis method evaluation

Method Yield (%) Purity (%) Scalability Key Advantage
Ru-catalyzed coupling 74 98 +++ Broad substrate scope
One-pot Friedel-Crafts 75 95 ++++ Industrial feasibility
Ag-mediated hydroamination 83 99 ++ Excellent regiocontrol
Dipolar cycloaddition 57 91 + Simultaneous group installation

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro- is a heterocyclic compound with a pyrroloquinazoline core and a chlorine substituent, primarily used in medicinal chemistry. It has a molecular weight of approximately 220.655 g/mol and a molecular formula of C11H9ClN2OC_{11}H_9ClN_2O . The chlorine atom at the 3-position gives the compound its distinct chemical properties and biological activities.

Chemical Properties and Reactivity

The chemical reactivity of Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro- is due to its functional groups. The electron-withdrawing chlorine atom facilitates nucleophilic substitution reactions. Additionally, the nitrogen atoms in the quinazoline ring can undergo protonation and coordinate with metal ions, influencing its reactivity in organic synthesis.

Applications in Medicinal Chemistry

Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-derivatives are explored for various medicinal chemistry applications.

Potential Anti-cancer Properties

  • These derivatives can inhibit specific kinases involved in tumor growth and proliferation, suggesting potential anti-cancer properties.

Treatment of Neurological Disorders

  • These compounds can cross the blood-brain barrier and modulate neurotransmitter systems, showing promise in treating neurological disorders.

Mechanism of Action

The mechanism of action of 3-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H9ClN2OC_{11}H_{9}ClN_{2}O and a molecular weight of approximately 220.655 g/mol. Its structure includes a pyrroloquinazoline core with a chlorine substituent at the 3-position, which significantly influences its biological activity.

Key Structural Features

FeatureDescription
Molecular FormulaC11H9ClN2O
Molecular Weight220.655 g/mol
Unique SubstitutionChlorine at the 3-position

1. Anticancer Properties

Research indicates that derivatives of Pyrrolo[2,1-b]quinazolin-9(1H)-one exhibit significant anticancer activity. They have been shown to inhibit specific kinases involved in tumor growth and proliferation. For instance, studies demonstrate that these compounds can effectively target epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers such as breast and lung cancer .

2. Neurological Effects

The ability of Pyrrolo[2,1-b]quinazolin-9(1H)-one to cross the blood-brain barrier makes it a candidate for treating neurological disorders. It modulates neurotransmitter systems, potentially offering therapeutic effects for conditions like epilepsy and depression .

3. Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating potential applications in treating infections .

Synthesis of Pyrrolo[2,1-b]quinazolin-9(1H)-one

The synthesis typically involves multi-step organic reactions that may include cyclization processes. Common methods include:

  • Cyclocondensation : Utilizing anthranilic acid derivatives.
  • Nucleophilic Substitution : The chlorine atom's electron-withdrawing nature facilitates various chemical reactions.

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of Pyrrolo[2,1-b]quinazolin-9(1H)-one and evaluated their anticancer properties against different cancer cell lines. The results indicated that certain modifications enhanced their inhibitory effects on cell proliferation significantly compared to standard chemotherapeutic agents .

Neurological Impact Study

Another investigation focused on the impact of this compound on neurotransmitter modulation in animal models. The findings suggested that it could reduce seizure frequency and severity in models of epilepsy, highlighting its potential as an anticonvulsant agent .

Comparative Analysis with Related Compounds

Pyrrolo[2,1-b]quinazolin-9(1H)-one shares structural similarities with other quinazoline derivatives. Below is a comparison table highlighting some related compounds and their biological activities:

Compound NameMolecular FormulaKey Features
DeoxyvasicinoneC10H11N3OAnti-inflammatory properties
VasicinoloneC10H11N3OBronchodilator effects
3-HydroxyquinazolinoneC9H8N2OExhibits antibacterial activity

Q & A

Q. How to address low solubility in biological assays for 3-chloro derivatives?

  • Answer :
  • Prodrug design : Introduce phosphate or PEG groups at the 3-position to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes to maintain compound integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.